An In-depth Technical Guide to 2,8-Dimethyldibenzothiophene: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to 2,8-Dimethyldibenzothiophene: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2,8-dimethyldibenzothiophene. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the applications and characteristics of this heterocyclic aromatic compound.
Chemical Structure and Identification
2,8-Dimethyldibenzothiophene is a sulfur-containing polycyclic aromatic hydrocarbon. The structure consists of a central thiophene ring fused with two flanking benzene rings, with methyl groups substituted at the 2 and 8 positions.
graph 2_8_Dimethyldibenzothiophene {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene ring 1
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C1 [len=1.5];
// Benzene ring 2
C7 -- C8 [len=1.5];
C8 -- C9 [len=1.5];
C9 -- C10 [len=1.5];
C10 -- C11 [len=1.5];
C11 -- C12 [len=1.5];
C12 -- C7 [len=1.5];
// Thiophene ring
C4 -- S [len=1.5];
C7 -- S [len=1.5];
// Methyl groups
C1 -- CH3_1 [label="CH₃", fontcolor="#34A853", len=1.5];
C10 -- CH3_2 [label="CH₃", fontcolor="#34A853", len=1.5];
// Atom labels
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
C11 [label="C"];
C12 [label="C"];
S [label="S", fontcolor="#EA4335"];
// Positioning
C1 [pos="1,1!"];
C2 [pos="2,2!"];
C3 [pos="3,2!"];
C4 [pos="3,1!"];
C5 [pos="2,0!"];
C6 [pos="1,0!"];
C7 [pos="4,1!"];
C8 [pos="5,2!"];
C9 [pos="6,2!"];
C10 [pos="6,1!"];
C11 [pos="5,0!"];
C12 [pos="4,0!"];
S [pos="3.5, -0.5!"];
CH3_1 [pos="0,1!"];
CH3_2 [pos="7,1!"];
}
Caption: Synthesis of 2,8-Dibromodibenzothiophene.
Experimental Protocol:
-
Dissolve dibenzothiophene in a suitable solvent such as chloroform in a round-bottom flask.
-
Cool the solution in an ice bath to control the reaction temperature.
-
Slowly add a solution of elemental bromine (Br₂) in chloroform to the flask with constant stirring. The addition rate should be controlled to maintain the temperature and ensure regioselectivity.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,8-dibromodibenzothiophene.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield a white crystalline powder.
Step 2: Suzuki-Miyaura Coupling for the Synthesis of 2,8-Dimethyldibenzothiophene
Caption: Synthesis of 2,8-Dimethyldibenzothiophene via Suzuki Coupling.
Experimental Protocol:
-
In a Schlenk flask, combine 2,8-dibromodibenzothiophene, a methylboronic acid or its ester (e.g., methylboronic acid or trimethylboroxine), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours to overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2,8-dimethyldibenzothiophene by column chromatography on silica gel or by recrystallization to obtain the final product.
Purification: Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Experimental Protocol:
-
Solvent Selection: Test the solubility of the crude 2,8-dimethyldibenzothiophene in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring, adding the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization
Table 3: Spectroscopic Data for 2,8-Dimethyldibenzothiophene
Technique Data ¹H NMR Data not explicitly found in searches. Expected signals would include aromatic protons and a singlet for the two methyl groups. ¹³C NMR A ¹³C NMR spectrum is available on SpectraBase, though specific peak assignments are not provided.[1] Mass Spectrometry (EI) m/z (% relative intensity): 212 (100, M+), 211 (40), 197 (25), 165 (15). The mass spectrum is available in the NIST WebBook.[2] Infrared (IR) Spectroscopy Data not explicitly found in searches. Expected characteristic absorptions would include C-H stretching from aromatic and methyl groups, and C=C stretching from the aromatic rings.
General Protocols for Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Mass Spectrometry (MS): Introduce a sample of the compound into a mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. Electron ionization (EI) is a common method for fragmentation analysis.
-
Infrared (IR) Spectroscopy: Prepare a sample as a KBr pellet or a thin film and record the IR spectrum using an FTIR spectrometer.
Reactivity and Potential Applications
The dibenzothiophene core is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the methyl groups at the 2 and 8 positions will influence the regioselectivity of further reactions. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which significantly alters the electronic properties of the molecule.
The reactivity of the bromine atoms in the precursor, 2,8-dibromodibenzothiophene, allows for the introduction of a wide variety of functional groups through cross-coupling reactions, making it a versatile building block in organic synthesis.
Potential applications of 2,8-dimethyldibenzothiophene and its derivatives are in the field of materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, planar structure and the potential for tuning its electronic properties through substitution make it an attractive scaffold for these applications.
Biological Activity and Toxicology
Specific toxicological data for 2,8-dimethyldibenzothiophene is limited. However, information on the parent compound, dibenzothiophene, and other derivatives can provide some insight.
Dibenzothiophene itself is classified as an irritant and is toxic to aquatic life.[3] Studies on other methylated dibenzothiophenes, such as 4,6-dimethyldibenzothiophene, indicate that they can be harmful if swallowed. One study on 2,4,7-trimethyldibenzothiophene suggested it could disrupt key pathways important for placental trophoblast function, highlighting the potential for reproductive toxicity of some methylated dibenzothiophenes.[4]
Given the general concerns for polycyclic aromatic hydrocarbons and their derivatives, 2,8-dimethyldibenzothiophene should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood.
Further research is needed to fully characterize the biological activity and toxicological profile of 2,8-dimethyldibenzothiophene.
